molecular formula C11H14INO3 B8320770 3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid

3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid

Cat. No. B8320770
M. Wt: 335.14 g/mol
InChI Key: LCBKUQBHNHFLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07572790B2

Procedure details

Methyl 3-[2-(N,N-dimethylamino)ethoxy]-4-iodobenzoate (Intermediate 3) (100 mg) was stirred in methanol (2 ml) and sodium hydroxide solution (2N, 2 ml) for 6 hours at room temperature. The methanol was evaporated under vacuum and the remaining solution neutralised with hydrochloric acid (2M). The mixture was extracted with ethyl acetate/chloroform (1:1) and the organic extracts reduced to dryness under vacuum to give 3-[2-(N,N-Dimethylamino)ethoxy]-4-iodobenzoic acid.
Name
Methyl 3-[2-(N,N-dimethylamino)ethoxy]-4-iodobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[I:17])[C:10]([O:12]C)=[O:11])[CH3:3].[OH-].[Na+]>CO>[CH3:3][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[I:17])[C:10]([OH:12])=[O:11])[CH3:1] |f:1.2|

Inputs

Step One
Name
Methyl 3-[2-(N,N-dimethylamino)ethoxy]-4-iodobenzoate
Quantity
100 mg
Type
reactant
Smiles
CN(C)CCOC=1C=C(C(=O)OC)C=CC1I
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCOC=1C=C(C(=O)OC)C=CC1I
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate/chloroform (1:1)

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCOC=1C=C(C(=O)O)C=CC1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.